1-(3-Nitrophenyl)-1-ethanone hydrazone
Description
1-(3-Nitrophenyl)-1-ethanone hydrazone is a Schiff base derivative synthesized via the condensation of 1-(3-nitrophenyl)ethanone (a nitro-substituted acetophenone) with hydrazine or substituted hydrazines. Its molecular formula is C₈H₈N₃O₂, with a molecular weight of 194.17 g/mol . The compound features a meta-nitro phenyl group attached to an ethanone hydrazone backbone, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-(3-nitrophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9N3O2/c1-6(10-9)7-3-2-4-8(5-7)11(12)13/h2-5H,9H2,1H3 |
InChI Key |
CUEIIDSEGRHPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Structural Features : The hydrazone moiety (–NH–N=C–) and meta-nitro group contribute to its reactivity, enabling applications in coordination chemistry and medicinal research .
- Synthesis: Typically prepared by refluxing 1-(3-nitrophenyl)ethanone with hydrazine hydrate in ethanol, followed by crystallization .
- Applications: Antiglycation Activity: Potential for inhibiting advanced glycation end-products (AGEs), relevant in diabetes management . Antimicrobial Properties: Demonstrated activity against bacterial and fungal strains due to the nitro group’s electron-withdrawing effects . Fluorescence Studies: Structural rigidity from the hydrazone linkage enables applications in optoelectronics .
Comparison with Structurally Similar Compounds
Hydrazone Derivatives with Varying Substituents
Key Findings :
- Substituent Position : The meta-nitro group in the target compound enhances antimicrobial activity compared to para-nitro analogs, likely due to optimized steric interactions with microbial enzymes .
- Functional Groups : Hydroxy substituents (e.g., in ) improve solubility in polar solvents but reduce thermal stability.
- Corrosion Inhibition : The para-nitro hydrazone derivative achieves 96.32% inhibition efficiency for carbon steel in HCl, attributed to strong adsorption via –NH and nitro groups .
Triazole and Oxime Analogs
Comparison :
- Triazole Derivatives : Exhibit higher thermal stability and diverse bioactivity (e.g., antifungal) due to aromatic heterocycles but require complex synthesis .
- Oxime Derivatives : The oxime group (–N–OH) enhances metal-chelation capacity, useful in catalysis, but lacks the antiglycation efficacy of hydrazones .
Physical and Chemical Properties
Insights :
Material Science
- Corrosion Inhibition : Hydrazones with para-nitro groups exhibit superior adsorption on metal surfaces (ΔGads = −34.5 kJ/mol) due to stronger dipole interactions .
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